2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide
CAS No.:
Cat. No.: VC14979621
Molecular Formula: C20H19ClN2O4
Molecular Weight: 386.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN2O4 |
|---|---|
| Molecular Weight | 386.8 g/mol |
| IUPAC Name | 2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-4-ylethyl)acetamide |
| Standard InChI | InChI=1S/C20H19ClN2O4/c1-12-13(2)20(25)27-17-10-18(16(21)9-15(12)17)26-11-19(24)23-8-5-14-3-6-22-7-4-14/h3-4,6-7,9-10H,5,8,11H2,1-2H3,(H,23,24) |
| Standard InChI Key | SJFATRWFTDWKNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=CC=NC=C3)C |
Introduction
Synthesis and Preparation
The synthesis of complex organic compounds like 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps, including the formation of the chromene core and the attachment of the pyridyl moiety. Common methods include condensation reactions and the use of coupling agents.
Potential Applications
Compounds with chromene and pyridyl moieties are often explored for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a pyridyl group can enhance the compound's ability to interact with biological targets.
Research Findings
While specific research findings for 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide are not available, related compounds have shown promise in various biological assays. For example, compounds with similar structures have been evaluated for their potential as 5-lipoxygenase inhibitors .
Data Tables
Given the lack of specific data for 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide, we can consider the properties of related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume